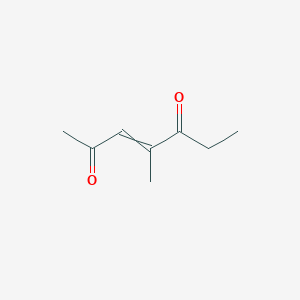
4-Methylhept-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhept-3-ene-2,5-dione is an organic compound with the molecular formula C8H14O2. It is characterized by the presence of a double bond (alkene) and two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhept-3-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpent-3-en-2-one with acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as solid bases or acidic resins can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylhept-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Methylhept-3-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylhept-3-ene-2,5-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylhept-3-ene: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Hept-3-ene-2,5-dione: Similar structure but without the methyl group, affecting its reactivity and physical properties.
4-Methylhept-2-ene-3,5-dione: Positional isomer with different reactivity due to the location of the double bond and ketone groups.
Uniqueness
4-Methylhept-3-ene-2,5-dione is unique due to the presence of both a double bond and two ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
52786-21-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-4-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3 |
InChI Key |
OOINPQQJGDMOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















